molecular formula C6H9NO3 B3084826 N-(2-oxooxolan-3-yl)acetamide CAS No. 114375-78-9

N-(2-oxooxolan-3-yl)acetamide

Cat. No. B3084826
CAS RN: 114375-78-9
M. Wt: 143.14 g/mol
InChI Key: XGSXMDQVYYCSDA-UHFFFAOYSA-N
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Description

“N-(2-oxooxolan-3-yl)acetamide” is a chemical compound with the CAS Number: 114375-78-9 . It has a linear formula of C6H9NO3 . The IUPAC name for this compound is N-(2-oxotetrahydro-3-furanyl)acetamide . The molecular weight of this compound is 143.14 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. Some of the methods include reaction with ethanol and sodium ethanolate, hydrogenation with ethanol and nickel, and reaction with hydrogen chloride and ethanol . Other methods involve reaction with acetic acid and zinc, or with potassium carbonate in ethyl acetate or chloroform . The yield of the reaction varies depending on the method used .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Chemical Synthesis and Structure

  • N-(2-oxooxolan-3-yl)acetamide is involved in the synthesis of various chemical compounds. For instance, its derivatives, such as substituted N-(silatran-1-ylmethyl)acetamides, have been synthesized for research in muscarinic agonist activity. These compounds mimic the effect of acetylcholine by binding directly to cholinoreceptors of ileal smooth muscle (Pukhalskaya et al., 2010).

Pharmacology

  • In pharmacological studies, this compound and its related compounds are used to create novel pharmaceutical agents. For example, quinazolinyl acetamides have been designed for analgesic and anti-inflammatory activities. These compounds, derived from this compound, show promise in pain relief and inflammation reduction (Alagarsamy et al., 2015).

Antimicrobial Research

  • Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Research in this field focuses on creating compounds that effectively combat a range of bacterial and fungal infections (Kaplancıklı et al., 2012).

Antifungal Applications

  • In the field of antifungal research, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent agents against Candida and Aspergillus species. This highlights the role of this compound derivatives in developing new antifungal medications (Bardiot et al., 2015).

Material Science

  • This compound derivatives are also explored in material science, particularly in the synthesis of hybrid materials and coatings. These compounds are used to improve the properties of materials, like increasing thermal stability and robustness (Batibay et al., 2020).

Safety and Hazards

The safety information for “N-(2-oxooxolan-3-yl)acetamide” indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should also be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

N-(2-oxooxolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSXMDQVYYCSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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